molecular formula C14H22N2O5S B11087395 N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide

N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide

Cat. No.: B11087395
M. Wt: 330.40 g/mol
InChI Key: WOHKTHUDJYTMIE-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide is a synthetic organic compound characterized by the presence of a piperidine ring attached to a sulfonamide group and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using trimethoxybenzene as a starting material.

    Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the sulfonamide group can interact with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-(3,4,5-trimethoxyphenyl)piperidine-1-thiourea: Contains a thiourea group, offering different chemical reactivity and biological activity.

Uniqueness

N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide is unique due to its combination of the trimethoxyphenyl group and the sulfonamide linkage, which provides distinct chemical and biological properties. This combination enhances its potential as a versatile pharmacophore in drug design and other applications.

Properties

Molecular Formula

C14H22N2O5S

Molecular Weight

330.40 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)piperidine-1-sulfonamide

InChI

InChI=1S/C14H22N2O5S/c1-19-12-9-11(10-13(20-2)14(12)21-3)15-22(17,18)16-7-5-4-6-8-16/h9-10,15H,4-8H2,1-3H3

InChI Key

WOHKTHUDJYTMIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)N2CCCCC2

Origin of Product

United States

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